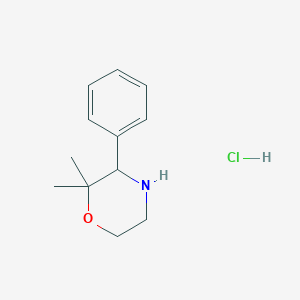

2,2-Dimethyl-3-phenylmorpholine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

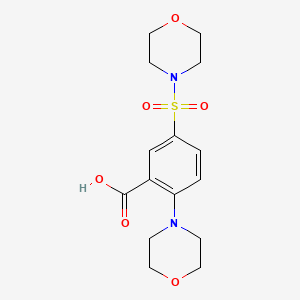

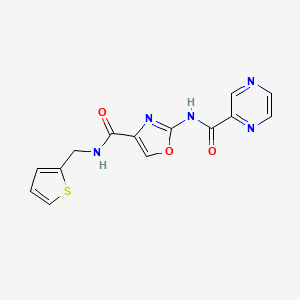

2,2-Dimethyl-3-phenylmorpholine hydrochloride (DPM) is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research for its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as a ligand for catalysis.

Applications De Recherche Scientifique

Photophysical Effects in Complexes

Research on metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III) explores the photophysical properties, including metal-to-ligand charge-transfer transitions. Such studies indicate the potential use of similar compounds in developing photovoltaic materials or sensors due to their light-emitting properties (Sprouse et al., 1984).

Ring Transformations with Amines

Investigations into the reactions of chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, including N-aminomorpholine, reveal insights into the synthesis of triazole-thiocarboxamides and triazole-thiohydrazides. These reactions are essential for creating heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (L'abbé et al., 1991).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived benzoyl-N-aminohydrazinecarbothioamides and thiadiazoles highlight methods for creating compounds that could be useful in medicinal chemistry and materials science (Foks et al., 2014).

Nonlinear Optical Absorption

A study on the nonlinear optical absorption of novel chalcone derivative compounds demonstrates the potential of certain organic compounds in optical device applications, such as optical limiters, which could be relevant for 2,2-Dimethyl-3-phenylmorpholine hydrochloride if it shares similar properties (Rahulan et al., 2014).

Mécanisme D'action

Target of Action

2,2-Dimethyl-3-phenylmorpholine hydrochloride, a derivative of morpholine, primarily targets several kinases enzymes . These enzymes play a crucial role in cytokinesis and cell cycle regulation .

Mode of Action

The compound interacts with its targets through a central inhibitory action . This interaction results in the modulation of the kinases enzymes, thereby affecting cytokinesis and cell cycle regulation .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to cell division and growth . The inhibition of kinases enzymes disrupts the normal cell cycle, leading to changes in cell proliferation and potentially inducing cell death .

Pharmacokinetics

Similar compounds are known to be easily hydrolyzed under neutral ph conditions , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in cell cycle regulation. By inhibiting kinases enzymes, the compound can disrupt normal cell division and growth . This could potentially lead to cell death, depending on the specific context and concentration of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-phenylmorpholine hydrochloride. Factors such as pH can affect the compound’s stability, as it is known to be easily hydrolyzed under neutral pH conditions . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy.

Propriétés

IUPAC Name |

2,2-dimethyl-3-phenylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIMKDQIYBJNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCO1)C2=CC=CC=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)

![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)

![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)

![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)